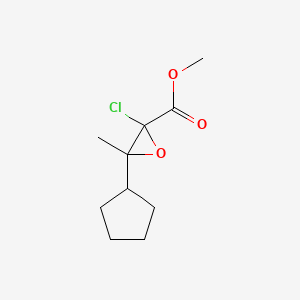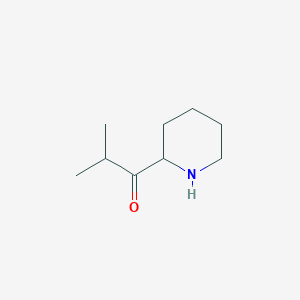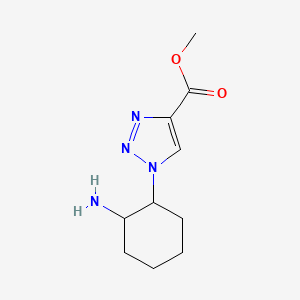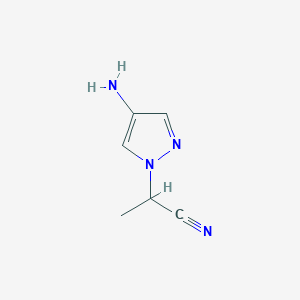
2-(4-Amino-1H-pyrazol-1-YL)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Amino-1H-pyrazol-1-yl)propanenitrile is an organic compound that features a pyrazole ring substituted with an amino group and a propanenitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 4-amino-1H-pyrazole with acrylonitrile under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide or ethanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic addition of the pyrazole to the acrylonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Amino-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Halogenated pyrazole derivatives.
Aplicaciones Científicas De Investigación
2-(4-Amino-1H-pyrazol-1-yl)propanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-(4-Amino-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Amino-1H-pyrazol-1-yl)ethanol: Similar structure but with an ethanol group instead of a nitrile group.
3-(4-Amino-1H-pyrazol-1-yl)propanenitrile: Similar structure but with the amino group at a different position on the pyrazole ring.
Uniqueness
2-(4-Amino-1H-pyrazol-1-yl)propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H8N4 |
|---|---|
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
2-(4-aminopyrazol-1-yl)propanenitrile |
InChI |
InChI=1S/C6H8N4/c1-5(2-7)10-4-6(8)3-9-10/h3-5H,8H2,1H3 |
Clave InChI |
BNTSULKRZJYHHR-UHFFFAOYSA-N |
SMILES canónico |
CC(C#N)N1C=C(C=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


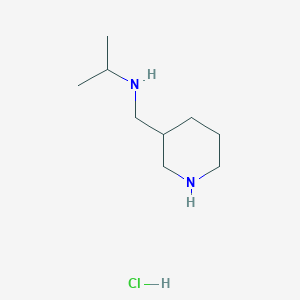
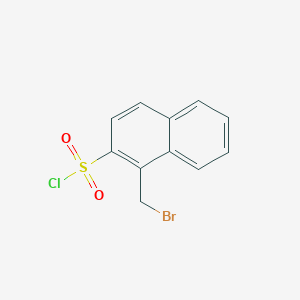


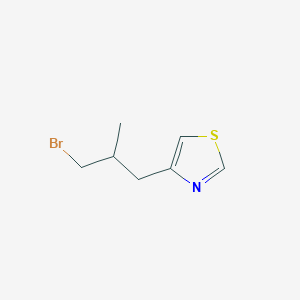

![ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13196042.png)
